Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate
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Overview
Description
Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable indazole precursor. The brominated intermediate is then subjected to a series of reactions, including esterification and oxidation, to yield the final product. Reaction conditions often involve the use of reagents such as bromine, tert-butyl alcohol, and oxidizing agents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted indazole derivatives.
Oxidation: Formation of oxidized indazole compounds.
Reduction: Formation of reduced indazole derivatives.
Scientific Research Applications
Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 6-bromo-2-methyl-3-oxo-indazole-1-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15BrN2O3 |
---|---|
Molecular Weight |
327.17 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2-methyl-3-oxoindazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-10-7-8(14)5-6-9(10)11(17)15(16)4/h5-7H,1-4H3 |
InChI Key |
AVRUUFUSVTVNKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=O)N1C |
Origin of Product |
United States |
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